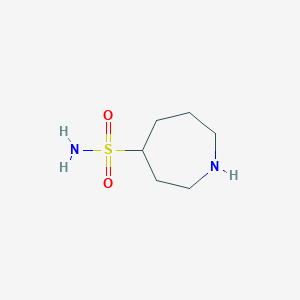
Azepane-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepane-4-sulfonamide is a seven-membered heterocyclic compound containing a nitrogen atom and a sulfonamide group. This compound is part of the azepane family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Azepane-4-sulfonamide can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of azepane with sulfonyl chlorides in the presence of a base can yield this compound . Another method involves the use of sulfonimidates as intermediates, which can be converted to sulfonamides under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
Azepane-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of this compound .
科学的研究の応用
Azepane-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
作用機序
The mechanism of action of azepane-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes by mimicking the natural substrate. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
類似化合物との比較
Similar Compounds
Azepines: These compounds have a similar seven-membered ring structure but differ in the functional groups attached.
Sulfonamides: Compounds like sulfanilamide share the sulfonamide functional group but have different ring structures
Uniqueness
Azepane-4-sulfonamide is unique due to its combination of a seven-membered ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
生物活性
Azepane-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
This compound features an azepane ring—a seven-membered saturated heterocyclic compound—attached to a sulfonamide group. This combination imparts distinct chemical properties that contribute to its biological activity. The sulfonamide moiety is known for its ability to interact with various biological targets, including enzymes and receptors, making it a valuable scaffold for drug design.
The primary mechanism of action for this compound involves the inhibition of specific enzymes critical for bacterial survival. It notably inhibits dihydropteroate synthetase, an enzyme involved in folic acid synthesis, which is essential for bacterial growth and replication. By blocking this pathway, this compound exhibits antibacterial properties .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antibacterial Activity : The sulfonamide group contributes to its effectiveness against various bacterial strains by inhibiting folic acid synthesis.
- Cytotoxic Effects : Studies have shown that derivatives of azepane sulfonamides exhibit cytotoxic effects on cancer cell lines, including hepatocellular carcinoma (HCC) and glioblastoma (GBM) cells. For instance, compounds derived from similar scaffolds demonstrated reduced cell viability in these lines .
- Inhibition of Carbonic Anhydrases : Some studies indicate that azepane sulfonamides can inhibit carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of azepane-based sulfonamides, various derivatives were tested against human cancer cell lines. The results indicated that certain compounds significantly reduced cell viability compared to non-malignant cells. For example, compound 10b exhibited LD50 values of 16.38 ± 2.34 µM against specific cancer cell lines, demonstrating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the azepane ring influence biological activity. Variations in substituents at the 4-position of the azepane ring have been linked to enhanced potency against specific targets such as 11beta-HSD1 and carbonic anhydrases. For instance, the introduction of biphenyl or trifluoromethyl groups has been shown to improve both cytotoxicity and selectivity .
特性
分子式 |
C6H14N2O2S |
|---|---|
分子量 |
178.26 g/mol |
IUPAC名 |
azepane-4-sulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c7-11(9,10)6-2-1-4-8-5-3-6/h6,8H,1-5H2,(H2,7,9,10) |
InChIキー |
PXCZYAITCUAMFU-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCNC1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















